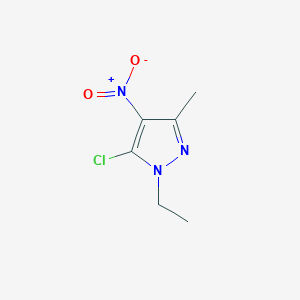
5-chloro-1-éthyl-3-méthyl-4-nitro-1H-pyrazole
Vue d'ensemble
Description
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole is an organic compound belonging to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This specific compound is characterized by the presence of a chlorine atom at position 5, an ethyl group at position 1, a methyl group at position 3, and a nitro group at position 4. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity .
Applications De Recherche Scientifique
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds.
Agricultural Chemistry: It is used in the development of agrochemicals such as pesticides and herbicides.
Material Science: It is employed in the synthesis of advanced materials with specific properties.
Mécanisme D'action
Target of Action
It’s known that pyrazole derivatives, in general, have a wide range of biological activities and can interact with various targets .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Pyrazole derivatives are known to influence a variety of biochemical pathways .
Pharmacokinetics
The compound’s physical properties such as its molecular weight (1896), melting point (38-39°C), and solubility in various solvents can provide some insights into its potential bioavailability.
Result of Action
Pyrazole derivatives are known to exhibit a wide range of biological activities, which suggests that they can induce various molecular and cellular effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole. For instance, its stability at room temperature and its solubility in various solvents suggest that it can be influenced by factors such as temperature and the presence of certain solvents.
Méthodes De Préparation
The synthesis of 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole typically involves a multi-step process:
Formation of 3-methyl-4-nitro-1H-pyrazole: This can be achieved by reacting 3-methylpyrazole with sodium nitrite under suitable conditions to introduce the nitro group.
Ethylation: Finally, the compound is ethylated at position 1 using an appropriate ethylating agent.
Analyse Des Réactions Chimiques
5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at position 5 can be substituted with other nucleophiles under suitable conditions.
Reduction Reactions: The nitro group at position 4 can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group at position 3 can be oxidized to a carboxyl group using strong oxidizing agents.
Comparaison Avec Des Composés Similaires
Similar compounds to 5-chloro-1-ethyl-3-methyl-4-nitro-1H-pyrazole include:
5-chloro-3-methyl-4-nitro-1H-pyrazole: Lacks the ethyl group at position 1.
1-ethyl-3-methyl-4-nitro-1H-pyrazole: Lacks the chlorine atom at position 5.
5-chloro-1-ethyl-3-methyl-1H-pyrazole: Lacks the nitro group at position 4.
These compounds share similar structural features but differ in their specific substituents, which can significantly influence their chemical properties and applications.
Propriétés
IUPAC Name |
5-chloro-1-ethyl-3-methyl-4-nitropyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-3-9-6(7)5(10(11)12)4(2)8-9/h3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUEYFGYMSCITJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![4-[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]butanoic acid](/img/structure/B1530252.png)
![{7-Chloro-[1,2,4]triazolo[4,3-c]pyrimidin-3-yl}methanol](/img/structure/B1530253.png)
![1-[3-(Aminomethyl)pentan-3-yl]-4-fluorobenzene](/img/structure/B1530255.png)

![2-{1-[4-(Methylsulfanyl)benzoyl]piperidin-2-yl}acetic acid](/img/structure/B1530260.png)





